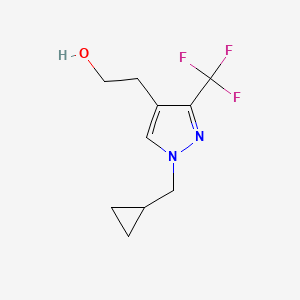![molecular formula C8H14ClNO2 B1474126 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1566034-72-7](/img/structure/B1474126.png)
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Descripción general
Descripción
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, also known as 2-Chloro-1-methyl-3-pyrrolidinol, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it can exist in two different stereoisomers, and it has a molecular weight of 199.6 g/mol. This compound has been used as a reagent in organic synthesis, as a substrate in enzymatic assays, and as a ligand in molecular recognition studies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound is used to synthesize biologically active molecules, particularly for the treatment of human diseases. The pyrrolidine ring is a common feature in many drug molecules due to its non-planarity and ability to efficiently explore pharmacophore space .
Methods of Application
Synthetic strategies include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. Stereogenicity of carbons in the pyrrolidine ring is crucial, as different stereoisomers can lead to different biological profiles .
Results
The synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring has been reported, with significant attention to the structure-activity relationship (SAR) of these compounds .
Antidepressant Drug Synthesis
Application Summary
The compound serves as a precursor in the synthesis of antidepressant molecules. Metal-catalyzed reactions are employed to create key structural motifs present in antidepressants .
Methods of Application
Transition metals like iron, nickel, and ruthenium are used as catalysts in the synthesis process. The compound’s versatility allows for the creation of complex structures required for antidepressant activity .
Results
The catalytic synthesis of antidepressants has led to the development of novel drugs with rapid onset, low side effects, and enhanced cognitive function .
Carbonic Anhydrase Inhibition
Application Summary
Derivatives of pyrrolidine, such as 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, are evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in various diseases .
Results
The synthesized compounds showed varying degrees of inhibition, with some showing promising results as potential therapeutic agents .
Antimicrobial Agents
Application Summary
This compound is used in the synthesis of antimicrobial agents. Its pyrrolidine core is modified to enhance interaction with bacterial enzymes and disrupt their function .
Methods of Application
Chemists synthesize derivatives with varying substituents on the pyrrolidine ring to optimize antimicrobial activity. These derivatives are then tested against a panel of bacteria to determine efficacy .
Results
Some derivatives have shown good antimicrobial potential, indicating the promise of this scaffold in developing new antibiotics .
Synthetic Cathinones
Application Summary
Derivatives of this compound are explored as synthetic cathinones, which are psychoactive substances similar to the natural alkaloid found in the khat plant .
Methods of Application
Synthetic pathways are developed to create cathinone derivatives with the pyrrolidine structure, aiming to study their psychoactive properties .
Results
New synthetic cathinones have been identified, and their structures and intoxication symptoms have been documented. However, their use poses significant health risks .
Glucocorticoid Response Modulation
Application Summary
The compound is investigated for its role in modulating the glucocorticoid response, which is important in managing stress-related disorders .
Methods of Application
Research involves synthesizing derivatives that can influence glucocorticoid receptors, thereby affecting the body’s response to stress .
Results
Studies suggest that certain derivatives can modulate the glucocorticoid response, potentially leading to new treatments for stress-related conditions .
Propiedades
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWNTIWCXWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



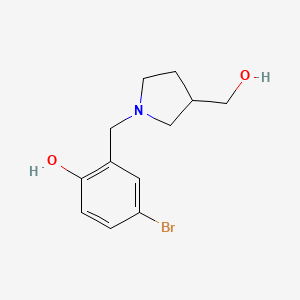
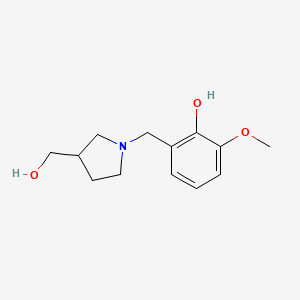
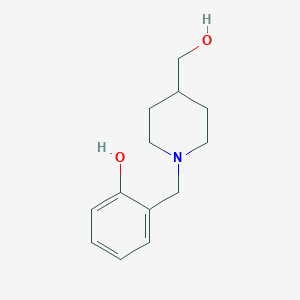
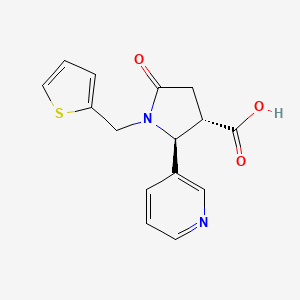
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
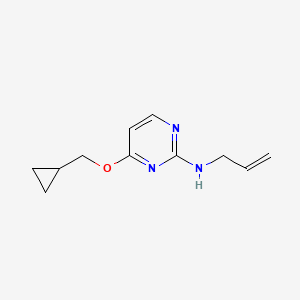
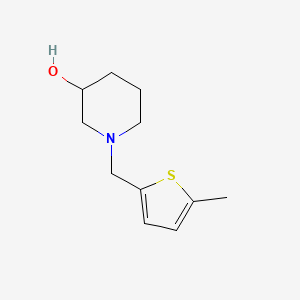
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
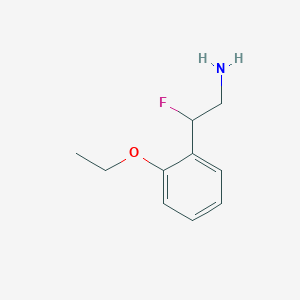
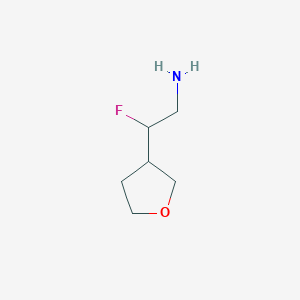
![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)
